molecular formula C20H40BrO6P B1255364 alpha-Bromomethylene phosphonate

alpha-Bromomethylene phosphonate

Cat. No.: B1255364
M. Wt: 487.4 g/mol
InChI Key: HLVKVWDSLLFMSX-OYKVQYDMSA-N
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Description

alpha-Bromomethylene phosphonate (BrP-LPA) is a synthetic organic compound that serves as a potent, non-hydrolyzable bioisostere for phosphate groups, making it a valuable tool for probing phosphorylation pathways and enzyme inhibition . Its design centers on replacing the labile oxygen in a phosphate ester with a bromomethylene group (-CHBr-), which creates a stable C-P bond that is resistant to enzymatic cleavage such as that catalyzed by phosphatases . This substitution not only enhances the metabolic stability of the molecule but also introduces unique biochemical properties. The bromine atom acts as both an effective leaving group and a steric mimic, enabling this compound to function as a mechanism-based inhibitor that can covalently label nucleophilic residues in enzyme active sites, leading to irreversible inhibition . In research, alpha-Bromomethylene phosphonate has been strategically employed as an antagonist for Lysophosphatidic Acid (LPA) receptors, specifically to modulate signaling pathways involved in cellular proliferation, migration, and survival . The compound exists as a racemic mixture of syn- and anti- stereoisomers, and its physicochemical profile includes a molecular weight of 486.17 g/mol and a topological polar surface area of 113.87 Ų . Researchers utilize this compound to investigate abnormal phosphorylation in diseases such as cancer, diabetes, and Alzheimer's, providing critical insights for medicinal chemistry and drug discovery .

Properties

Molecular Formula

C20H40BrO6P

Molecular Weight

487.4 g/mol

IUPAC Name

[(3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid

InChI

InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19?/m0/s1

InChI Key

HLVKVWDSLLFMSX-OYKVQYDMSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](CC(P(=O)(O)O)Br)O

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O

Synonyms

omophosphonate-lysophosphatidic acid
Brp-LPA

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromophosphonate analogue of lysophosphatidic acid involves the introduction of a bromine atom into the phosphonate group of lysophosphatidic acid. This can be achieved through a series of chemical reactions, including bromination and phosphorylation. The reaction conditions typically involve the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of bromophosphonate analogue of lysophosphatidic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Bromophosphonate analogue of lysophosphatidic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .

Scientific Research Applications

Medicinal Applications

1.1 Antagonism of Lysophosphatidic Acid Receptors

Alpha-bromomethylene phosphonate, often referred to as BrP-LPA, has been identified as a potent antagonist for lysophosphatidic acid (LPA) receptors, particularly LPA4. This compound has shown significant promise in treating inflammatory diseases such as rheumatoid arthritis by inhibiting the activity of autotaxin, an enzyme responsible for LPA production. Studies have demonstrated that BrP-LPA administration can attenuate collagen-induced arthritis in mouse models, showcasing its potential as a novel therapeutic target in inflammatory conditions .

1.2 Inhibition of Cancer Cell Migration

Research indicates that alpha-bromomethylene phosphonate can inhibit the migration and invasiveness of various cancer cell lines. For instance, in vitro studies have shown that it reduces the migration of breast cancer cells (MDA-MB-231) and inhibits tumor growth and angiogenesis in non-small cell lung cancer xenograft models . Additionally, it has been effective against hepatocellular carcinoma cells by blocking their trans-differentiation and associated proliferation .

1.3 Mechanistic Insights

The mechanism by which alpha-bromomethylene phosphonate exerts its effects involves the inhibition of lysophospholipase D activity, leading to decreased levels of LPA in the serum and inflamed tissues. This reduction is crucial since LPA plays a significant role in promoting inflammation and cancer progression .

Agricultural Applications

2.1 Pesticidal Properties

Initial studies on alpha-bromomethylene phosphonates revealed their effectiveness as agricultural chemicals. These compounds have been tested for their ability to kill pests such as worms, insects, and bacteria, making them valuable tools in pest control strategies . The unique properties of bromine as a leaving group enhance the biological activity of these compounds compared to other halogenated phosphonates.

Synthetic Applications

3.1 Synthesis Techniques

The synthesis of alpha-bromomethylene phosphonates involves several methodologies, including lithium–bromine exchange reactions and bromination of α-hydroxyphosphonates under mild conditions. These techniques allow for the production of enantiopure products which are essential for ensuring the biological efficacy of these compounds .

3.2 Role as Bioisosteres

Alpha-bromomethylene phosphonates serve as bioisosteres for phosphate groups in various biochemical studies. Their ability to mimic phosphate moieties while being resistant to hydrolysis makes them useful in studying phosphorylation pathways and developing inhibitors for phosphate-recognizing proteins .

Case Studies and Research Findings

Study Focus Findings
Nikitopoulou et al. (2013)Inhibition of ATX in RADemonstrated that BrP-LPA significantly reduced arthritis symptoms in mouse models .
Research on Cancer Cell MigrationAntitumor ActivityShowed that BrP-LPA inhibited migration in multiple cancer cell lines and reduced tumor growth .
Agricultural StudiesPest ControlFound effective against various agricultural pests, highlighting its potential use as a pesticide .

Mechanism of Action

Bromophosphonate analogue of lysophosphatidic acid exerts its effects by acting as an antagonist of lysophosphatidic acid receptors. It inhibits the binding of lysophosphatidic acid to its receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, migration, and survival. The compound also inhibits autotaxin, an enzyme that produces lysophosphatidic acid, further reducing lysophosphatidic acid signaling .

Comparison with Similar Compounds

Bromine vs. Fluorine Substitutents

  • Steric Effects : The bromine atom in α-bromomethylene phosphonates imposes greater steric hindrance (van der Waals radius: 1.85 Å) compared to fluorine (1.47 Å), altering binding interactions in enzyme pockets. This bulkiness can enhance selectivity for targets with larger active sites .
  • Electronic Effects : Fluorine’s high electronegativity lowers the pKa₂ of α-fluoromethylene phosphonates (~6.4) closer to phosphate groups (~6.0–7.0), improving their mimicry of the dianionic phosphate state critical for enzyme binding. In contrast, bromine’s lower electronegativity results in a higher pKa₂ (~7.5), reducing ionization at physiological pH .

Comparison with Phosphate Esters

Phosphonates exhibit superior hydrolytic stability due to the C–P bond, whereas phosphate esters (e.g., fosmidomycin derivatives) are prone to cleavage by phosphatases. However, phosphate esters like compound 5a (Scheme 1, ) show higher potency against Synechocystis DXR enzymes, highlighting target-dependent preferences .

Autotaxin Inhibition

α-Bromomethylene phosphonates demonstrate nanomolar inhibitory activity against ATX, a key enzyme in lysophosphatidate (LPA) biosynthesis (Table 1).

Table 1: Inhibitory Activity (Ki) of α-Substituted Phosphonates Against Autotaxin

Compound Substituent Ki (nM) Solubility (mg/mL)
α-Fluoromethylene (1c) F 6.1 <1
α-Bromomethylene (1d) Br 8.1 <1
Methylene phosphonate (1a) H 9.0 1

While α-fluoromethylene derivatives (1c) exhibit slightly higher potency, α-bromomethylene phosphonates (1d) remain competitive, suggesting bromine’s leaving group capacity may compensate for reduced electronegativity .

DXR Enzyme Inhibition

In E. coli and Mycobacterium smegmatis DXR models, phosphonates outperform phosphate esters (e.g., compound 5a, Ki > 100 nM), likely due to better metabolic stability. However, fluorinated phosphonates like FR-900098 (α-monofluoromethylene) show enhanced antimalarial activity over brominated analogs, attributed to optimized pKa and ionization states .

Q & A

Q. What are the standard synthetic methodologies for α-bromomethylene phosphonate, and how do reaction conditions influence product purity?

α-Bromomethylene phosphonates are typically synthesized via nucleophilic halogenation. A common method involves reacting α-hydroxymethylene phosphonates with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in toluene under reflux conditions . Key factors include:

  • Solvent choice : Toluene is preferred for its inertness and ability to stabilize intermediates.
  • Stoichiometry : Excess CBr₄ ensures complete halogenation but may require post-reaction purification to remove byproducts.
  • Temperature control : Reflux (~110°C) optimizes reaction kinetics while avoiding decomposition. Validation via ³¹P NMR and LC-MS is critical to confirm product integrity .

Q. How does pH affect the stability of α-bromomethylene phosphonate derivatives during storage or experimental workflows?

Phosphonate stability is highly pH-dependent. Studies on analogous compounds show:

  • Acidic conditions (pH < 4) : Protonation of phosphonate groups reduces hydrolysis but may promote side reactions (e.g., ester cleavage).
  • Neutral to basic conditions (pH 7–12) : Deprotonation increases susceptibility to nucleophilic attack, leading to degradation. For α-bromomethylene derivatives, storage in anhydrous, mildly acidic buffers (pH 5–6) at 4°C is recommended to minimize decomposition .

Q. What analytical techniques are most reliable for characterizing α-bromomethylene phosphonate purity and structure?

A multi-technique approach is essential:

  • ³¹P NMR : Confirms phosphonate identity and monitors reaction progress (δ = 15–25 ppm for α-substituted phosphonates).
  • LC-MS : Detects trace impurities and quantifies degradation products.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can adsorption behavior of α-bromomethylene phosphonate on mineral surfaces (e.g., goethite) be modeled to predict environmental mobility?

Adsorption studies on iron oxides (e.g., goethite, α-FeOOH) reveal:

  • pH dependence : Near-complete adsorption occurs below pH 8.0 due to ligand exchange with surface Fe-OH groups. Above pH 10, electrostatic repulsion dominates, reducing adsorption .
  • Modeling framework : The 2-pK constant capacitance model predicts adsorption isotherms by assuming 1:1 surface complexes. For α-bromomethylene derivatives, log β values correlate with surface complex charge (Z) via linear free-energy relationships .

Q. What strategies optimize the Minisci reaction for introducing phosphonate groups into heterocyclic scaffolds (e.g., pterins)?

The Minisci reaction enables radical-based functionalization of heterocycles but requires:

  • Substrate solubility : Use polar aprotic solvents (e.g., DMF) with controlled heating to enhance reactivity.
  • Protection/deprotection : Avoid protecting groups on amino/amide functionalities to streamline synthesis.
  • Radical initiators : Employ Fe(II)/H₂O₂ systems for regioselective phosphonate addition .

Q. How does selective oxidation of α-bromomethylene phosphonate to phosphate occur in environmental or catalytic systems, and what mechanisms govern selectivity?

Cu(II)/H₂O₂ systems at alkaline pH selectively oxidize phosphonates via:

  • Self-enhanced catalysis : Cu(II) activates H₂O₂ to generate hydroxyl radicals (•OH), which abstract hydrogen from the phosphonate, forming a carbon-centered radical.
  • Phosphate formation : The radical undergoes rapid oxidation to phosphate, bypassing intermediate organophosphorus byproducts. Kinetic studies show pseudo-first-order dependence on Cu(II) concentration .

Data Contradictions and Resolution

Q. Why do some studies report conflicting adsorption capacities for phosphonates on iron oxides?

Discrepancies arise from:

  • Surface site density : Higher phosphonate concentrations saturate available sites, reducing apparent adsorption efficiency.
  • Ionic strength effects : At low concentrations (<1 mM), adsorption is ionic strength-independent; at higher concentrations, competitive anion binding (e.g., Cl⁻) alters outcomes .

Q. How do structural variations in α-bromomethylene phosphonate (e.g., substituent electronegativity) impact biological activity (e.g., antisense oligonucleotide delivery)?

Conjugates with multiple phosphonate groups exhibit enhanced cellular uptake due to:

  • Charge-mediated endocytosis : Increased negative charge improves interaction with cationic lipid carriers.
  • Steric effects : Bulky substituents (e.g., bromine) may hinder nuclear localization but enhance stability against nucleases. EC₅₀ values correlate linearly with phosphonate monomer count (e.g., P10-PNA EC₅₀ ≈ 5 nM vs. P7-PNA ≈ 20 nM) .

Methodological Best Practices

  • Synthetic reproducibility : Pre-dry solvents and reagents to minimize hydrolysis.
  • Environmental fate studies : Use goethite-coated batch reactors to simulate natural adsorption processes .
  • Oxidation validation : Pair Cu(II)/H₂O₂ treatments with ³¹P NMR to confirm phosphate conversion .

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